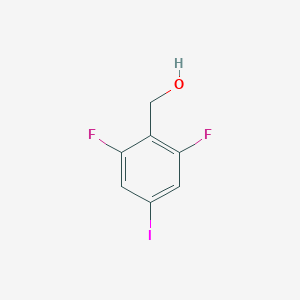

(2,6-Difluoro-4-iodophenyl)methanol

Descripción

Contextualization of Halogenated Aryl Methanols in Advanced Synthetic Transformations

Halogenated aryl methanols are versatile intermediates in organic synthesis. The hydroxylmethyl group (-CH₂OH) can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group, enabling a variety of subsequent transformations. The halogen atoms on the aromatic ring provide reactive handles for introducing new functional groups through reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov This dual functionality makes halogenated aryl methanols powerful tools for the synthesis of complex organic molecules.

Significance of Fluorine and Iodine Substitution Patterns in Aromatic Systems

The presence of both fluorine and iodine on the same aromatic ring, as seen in (2,6-difluoro-4-iodophenyl)methanol, offers a unique set of properties for synthetic chemists.

Fluorine: The high electronegativity of fluorine significantly influences the electronic properties of the aromatic ring. researchgate.net It exerts a strong negative inductive effect, which can activate the ring for certain reactions and stabilize intermediates. researchgate.netstackexchange.com The introduction of fluorine can also profoundly alter the biological activity and physical properties of a molecule, such as its metabolic stability and lipophilicity, which is of great interest in drug discovery. researchgate.net

Iodine: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive aryl halides in many catalytic cycles. nih.gov This high reactivity allows for selective transformations at the iodine-bearing carbon, often under milder conditions than those required for the corresponding bromides or chlorides. nih.gov The distinct reactivity of the C-I bond compared to the C-F bond allows for sequential and site-selective functionalization of the aromatic ring.

The 2,6-difluoro substitution pattern provides steric hindrance around the methanolic carbon and the adjacent ring positions, which can influence the regioselectivity of subsequent reactions.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound and related structures focuses on leveraging its unique reactivity for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Researchers are exploring its use in:

Cross-coupling reactions: The differential reactivity of the C-I and C-F bonds is exploited to perform sequential cross-coupling reactions, allowing for the controlled introduction of different substituents onto the aromatic ring.

Synthesis of complex heterocyclic systems: The functional groups of this compound can be used to construct fused ring systems, which are common scaffolds in biologically active molecules.

Development of new synthetic methodologies: The unique electronic and steric properties of this compound make it an interesting substrate for testing and developing new catalytic systems and reaction conditions.

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| CAS Number | 2020326-12-7 | achmem.comsigmaaldrich.com |

| Molecular Formula | C₇H₅F₂IO | achmem.comnih.gov |

| Molecular Weight | 270.01 g/mol | achmem.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥98% | sigmaaldrich.com |

| Storage Temperature | Refrigerator | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,6-difluoro-4-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPVCKMIQUNOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2,6 Difluoro 4 Iodophenyl Methanol Reactivity

Elucidation of Reaction Mechanisms Involving the Aryl-Iodine Bond

The carbon-iodine (C-I) bond in aryl iodides is the weakest among the carbon-halogen bonds, making it a primary site for various chemical reactions. Its lability allows for transformations that are often not feasible with other aryl halides.

Photochemical Dehalogenation Pathways in Aryl Iodides

Aryl iodides can undergo photochemical dehalogenation, a process initiated by the absorption of light. This reaction typically proceeds via the homolytic cleavage of the C-I bond. nih.gov Upon irradiation, particularly with UVA light, the aryl iodide molecule is excited to a higher energy state, leading to the dissociation of the weak C-I bond and the formation of an aryl radical and an iodine radical. acs.orgworktribe.com

In the context of (2,6-Difluoro-4-iodophenyl)methanol, this process would generate the (2,6-difluoro-4-hydroxymethylphenyl) radical. The presence of a hydrogen-donating solvent, such as methanol (B129727), is often crucial for the subsequent steps. documentsdelivered.comacs.orgworktribe.com The newly formed aryl radical can abstract a hydrogen atom from the solvent to yield the dehalogenated product, (2,6-difluorophenyl)methanol. acs.orgworktribe.com

Radical Chain Reactions and Initiation Mechanisms

The photochemical dehalogenation of aryl halides often proceeds through a radical chain reaction, which enhances the efficiency of the process. documentsdelivered.comacs.orgworktribe.com The initiation step is the photolytic cleavage of the C-I bond as described above. nih.gov

Initiation: Ar-I + hν → Ar• + I•

Propagation:

Ar• + H-donor → Ar-H + Donor•

Donor• + Ar-I → Donor-I + Ar•

This chain reaction can be facilitated under mild, catalyst-free conditions. documentsdelivered.comacs.orgworktribe.com For instance, studies have shown that UVA irradiation of aryl halides in the presence of a base and methanol can furnish dehalogenation through a facile radical chain mechanism. documentsdelivered.comacs.orgworktribe.com Mechanistic studies suggest that initiation can involve absorption by a complex formed between methoxide (B1231860) and the aryl halide, which weakens the C-X bond and facilitates its cleavage. acs.orgdocumentsdelivered.comacs.org

Role of Heavy-Atom Effects in Photoreactions

The "heavy-atom effect" refers to the ability of heavy atoms, like iodine, to enhance the rate of intersystem crossing (ISC) — the transition between electronic states of different spin multiplicity (e.g., from a singlet excited state to a triplet excited state). nih.govresearchgate.net This effect is significant in the photochemistry of this compound.

When the molecule absorbs light, it is initially promoted to an excited singlet state (S₁). The presence of the iodine atom facilitates a rapid transition to the corresponding triplet state (T₁). qmul.ac.ukresearchgate.net Triplet-state molecules have longer lifetimes than singlet-state molecules, increasing the probability of them undergoing chemical reactions like bond cleavage. researchgate.net The strength of this effect increases with the atomic number of the halogen, making iodinated compounds particularly susceptible to photoreactions that proceed via a triplet state. nih.gov

Key Impacts of the Heavy-Atom Effect:

Increased Intersystem Crossing Rate: Facilitates the population of the reactive triplet state. qmul.ac.uk

Fluorescence Quenching: The rapid ISC depopulates the S₁ state, reducing the fluorescence quantum yield. researchgate.netrsc.org

Enhanced Phosphorescence: While shortening the phosphorescence lifetime, the effect increases the phosphorescence quantum yield by populating the T₁ state. nih.gov

This intramolecular heavy-atom effect makes the C-I bond in this compound the most likely point of cleavage under photochemical conditions compared to the C-F or C-H bonds.

Nucleophilic Aromatic Substitution Mechanisms on Polyhalogenated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com

The rate of SNAr reactions is highly dependent on:

The presence of electron-withdrawing groups: These groups stabilize the negative charge of the Meisenheimer complex. The two fluorine atoms in this compound act as strong electron-withdrawing groups through their inductive effect.

The position of these groups: Stabilization is most effective when the electron-withdrawing groups are positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com In this molecule, the fluorine atoms are ortho to the iodine, which strongly activates the ring for nucleophilic attack.

The nature of the leaving group: While C-F bonds are stronger, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Halogen reactivity in SNAr often follows the order F > Cl > Br > I, because the high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. However, iodine is still a viable leaving group in highly activated systems.

Reactivity Studies of the Benzylic Alcohol Functionality

The benzylic position—the carbon atom adjacent to a benzene (B151609) ring—exhibits unique reactivity due to its ability to stabilize reactive intermediates through resonance with the aromatic pi system. libretexts.orgpearson.com The benzylic alcohol group in this compound can undergo several characteristic reactions.

Oxidation: The primary benzylic alcohol can be oxidized to the corresponding aldehyde, (2,6-Difluoro-4-iodophenyl)formaldehyde, or further to the carboxylic acid, 2,6-Difluoro-4-iodobenzoic acid, using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC). libretexts.org

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., by protonation or conversion to a tosylate) and subsequently be displaced by a nucleophile in an SN1 or SN2 reaction. SN1 reactions are facilitated by the formation of a resonance-stabilized benzylic carbocation. libretexts.orgchemistry.coach

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or with an alcohol under acidic conditions can form the corresponding benzyl (B1604629) ether.

The electronic effects of the ring substituents influence the reactivity of the benzylic alcohol. The electron-withdrawing fluorine and iodine atoms decrease the electron density of the aromatic ring, which can slightly destabilize a benzylic carbocation intermediate compared to an unsubstituted benzyl alcohol.

Influence of Ortho-Fluorine Substituents on Aromatic Reactivity and Selectivity

The two fluorine atoms at the ortho positions to the iodine and the benzylic alcohol group exert a profound influence on the molecule's reactivity and selectivity.

Fluorine is the most electronegative element and therefore exhibits a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. vaia.com However, like other halogens, it has lone pairs of electrons that can be donated to the ring through a resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. vaia.com In this compound, the strong inductive deactivation by the two fluorine atoms makes electrophilic aromatic substitution challenging.

Conversely, the ortho-fluorines play a significant role in nucleophilic aromatic substitution. Their powerful inductive effect enhances the electrophilicity of the carbon attached to the iodine atom, making it more susceptible to nucleophilic attack. stackexchange.com Furthermore, the C–H bonds ortho to fluorine substituents are more acidic and can be selectively functionalized in metal-catalyzed C-H activation reactions. nih.gov The reactivity of C-H bonds ortho to fluorine is enhanced relative to meta and para positions. nih.gov

The steric bulk of the ortho-fluorine atoms can also influence reactivity by hindering the approach of reagents to the adjacent benzylic alcohol and iodine-bearing carbon. This steric hindrance can affect reaction rates and the conformational preferences of intermediates. nih.gov

Interactive Data Table: Comparison of Bond Dissociation Energies (BDEs)

This table illustrates the relative weakness of the Carbon-Iodine bond compared to other bonds in a substituted benzene ring, which is a key factor in its photochemical reactivity.

| Bond Type | Typical BDE (kcal/mol) | Implication for Reactivity |

| C-I (in Aryl Iodide) | ~65-67 | Weakest C-Halogen bond, prone to homolytic cleavage under photochemical conditions. nih.gov |

| C-Br (in Aryl Bromide) | ~81 | Stronger than C-I, requires more energy for cleavage. |

| C-Cl (in Aryl Chloride) | ~96 | Significantly stronger than C-I, less reactive in radical reactions. |

| C-F (in Aryl Fluoride) | ~123 | Very strong bond, generally unreactive towards homolytic cleavage. |

| C-H (in Benzene) | ~113 | Strong bond, cleavage requires specific conditions (e.g., radical initiators). nih.gov |

Interactive Data Table: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

This table summarizes the key factors that make this compound a candidate for SNAr reactions.

| Feature of this compound | Effect on SNAr Reactivity | Mechanism |

| Two ortho-Fluorine Substituents | Activating | Strong inductive electron withdrawal (-I effect) stabilizes the negatively charged Meisenheimer intermediate. libretexts.orgyoutube.com |

| Iodine Leaving Group | Viable | Although C-I bond cleavage is not the rate-determining step, iodide is an effective leaving group in the elimination step. |

| Position of Substituents | Activating | Electron-withdrawing groups are in the ortho positions relative to the leaving group, providing optimal resonance and inductive stabilization for the intermediate. youtube.com |

Steric and Electronic Effects of Multiple Fluorine Atoms

The two fluorine atoms at the ortho-positions (2 and 6) to the iodophenyl group exert profound steric and electronic effects that modulate the reactivity of the entire molecule.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing effect through induction (σ-withdrawal). In this compound, these fluorine atoms pull electron density away from the carbon atoms of the benzene ring. youtube.com This inductive effect makes the carbon atom bonded to the iodine more electron-deficient, which in turn enhances the electrophilic character of the iodine atom. youtube.com This heightened electrophilicity is key to the molecule's participation in halogen bonding and its potential use in forming hypervalent iodine compounds. The electron-withdrawing nature of the ortho-fluorine atoms increases the positive electrostatic potential on the outer side of the iodine atom, a region known as the σ-hole. youtube.comnih.gov

Steric Effects: The fluorine atoms also introduce steric hindrance around the iodine atom and the benzylic alcohol moiety. This steric bulk can influence the approach of reactants and the geometry of transition states in reactions involving these functional groups. For instance, in reactions where the iodine atom acts as a leaving group or as a site for oxidative addition, the flanking fluorine atoms can affect the reaction rates.

The following table summarizes the key effects of the ortho-fluorine atoms:

| Effect | Description | Consequence for Reactivity |

| Inductive Effect (-I) | Strong withdrawal of electron density from the aromatic ring. | Increases the electrophilicity of the iodine atom's σ-hole. |

| Steric Hindrance | Bulk of the fluorine atoms restricts space around the iodine and hydroxymethyl groups. | Can influence reaction kinetics and selectivity by controlling access to reactive sites. |

Intermolecular and Intramolecular Interactions (e.g., Halogen Bonding)

A significant aspect of the chemistry of this compound is its capacity to engage in halogen bonding.

A halogen bond is a non-covalent, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic (electron-rich) site in another molecule, or even within the same molecule. acs.orgnih.gov The σ-hole is a region of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). youtube.comnih.gov

In this compound, the electron-withdrawing fluorine atoms significantly enhance the magnitude of the positive potential of the σ-hole on the iodine atom. youtube.comnih.gov This makes the iodine atom a strong halogen bond donor. Consequently, it can form directional interactions with halogen bond acceptors, which are Lewis bases such as molecules containing nitrogen, oxygen, or sulfur atoms. nih.govnih.gov These interactions play a crucial role in molecular recognition, self-assembly in the solid state, and can be harnessed in crystal engineering and the design of new materials. acs.org

The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing power of the substituents on the aromatic ring. nih.gov The 2,6-difluoro substitution pattern is particularly effective at activating the iodine for strong halogen bonding. nih.gov

Hypervalent Iodine Chemistry Derived from this compound Analogues

Hypervalent iodine compounds are derivatives in which the iodine atom has a formal oxidation state higher than the usual -1, typically +3 (Iodine(III) or λ³-iodanes) or +5 (Iodine(V) or λ⁵-iodanes). princeton.edupsu.edu These reagents are highly valued in organic synthesis for their oxidizing properties, low toxicity, and ease of handling compared to many heavy metal oxidants. princeton.eduorganic-chemistry.org

Analogues of this compound are excellent precursors for the synthesis of hypervalent iodine reagents. The strong electron-withdrawing effect of the two fluorine atoms stabilizes the hypervalent iodine center, making the resulting reagents more robust and, in some cases, more reactive.

The synthesis of hypervalent iodine(III) reagents often involves the oxidation of the parent iodoarene. For instance, (difluoroiodo)arenes can be prepared from the corresponding iodosylarenes by treatment with hydrofluoric acid. arkat-usa.org Iodosylarenes themselves are typically synthesized by the hydrolysis of (diacetoxyiodo)arenes. arkat-usa.org The latter can be accessed through the oxidation of iodoarenes.

Starting from a (2,6-Difluoro-4-iodophenyl) scaffold, a variety of hypervalent iodine reagents can be conceptualized. The benzylic alcohol of this compound could be modified or oxidized to other functional groups prior to the formation of the hypervalent iodine species, leading to a diverse range of functionalized reagents.

Below is a table of representative classes of hypervalent iodine reagents that could be derived from analogues of this compound and their potential applications in organic synthesis.

| Hypervalent Iodine Reagent Class | General Structure (Ar = 2,6-difluoro-4-R-phenyl) | Potential Synthetic Applications |

| Iodine(III) Dihalides | ArICl₂, ArIF₂ | Halogenation of alkenes and ketones. arkat-usa.org |

| [Bis(acyloxy)iodo]arenes | ArI(OAc)₂ | Oxidation of alcohols and phenols, acetylations. organic-chemistry.orgyoutube.com |

| Iodonium (B1229267) Salts | [Ar₂I]⁺X⁻ | Arylation of a wide range of nucleophiles. youtube.comnih.gov |

| Iodonium Ylides | ArI=CR₂ | Precursors for carbenes, used in cyclopropanations. nih.govyoutube.com |

| Iodine(V) Reagents (e.g., IBX analogues) | Cyclic iodoxole oxides | Oxidation of alcohols to aldehydes and ketones. psu.edu |

The development of such reagents from the this compound framework would offer synthetically useful tools with tailored reactivity and stability due to the electronic influence of the fluorine atoms. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,6 Difluoro 4 Iodophenyl Methanol Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. In the case of (2,6-Difluoro-4-iodophenyl)methanol, the ¹H NMR spectrum reveals distinct signals for the aromatic and aliphatic protons.

The protons on the carbon adjacent to the alcohol's oxygen typically appear in the 3.4-4.5 ppm range, shifted downfield due to the oxygen's electronegativity. libretexts.org The hydroxyl proton (-OH) signal is often observed as a broad singlet between 2.0 and 2.5 ppm, though its chemical shift can be influenced by factors such as solvent, concentration, and temperature. libretexts.org A useful technique to confirm the -OH peak is the "D₂O shake," where the addition of deuterium (B1214612) oxide leads to the disappearance of the hydroxyl proton signal due to proton-deuterium exchange. libretexts.org

For the aromatic region of this compound, the two chemically equivalent protons on the benzene (B151609) ring would be expected to produce a single signal, the chemical shift of which is influenced by the surrounding fluorine and iodine substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | ~7.0-8.0 | s |

| CH ₂OH | ~4.5-5.0 | t |

| CH₂OH | Variable (e.g., ~2.0-4.0) | s (broad) |

s = singlet, t = triplet

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon of the hydroxymethyl group (-CH₂OH) is expected to resonate in the range of 60-70 ppm. The aromatic carbons will appear in the downfield region, typically between 100 and 160 ppm. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons directly bonded to the highly electronegative fluorine atoms will be observed at lower field, while the carbon bonded to iodine will also exhibit a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C H₂OH | ~60-70 |

| C -I | ~90-100 |

| Ar-C H | ~115-125 |

| C -F | ~155-165 (doublet due to C-F coupling) |

| C -CH₂OH | ~130-140 |

Given the presence of fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides precise information about the chemical environment of each fluorine atom. beilstein-journals.org

For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a unique fingerprint for the fluoro-substituted aromatic ring. Furthermore, coupling between the fluorine atoms and adjacent protons (³JHF) can provide valuable structural information. The use of proton decoupling in ¹⁹F{¹H} NMR experiments can simplify the spectrum and aid in the assignment of fluorine resonances. semanticscholar.org

To unambiguously assign all proton and carbon signals and to establish the complete connectivity of the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) correlations, identifying which protons are coupled to each other. For instance, it would confirm the coupling between the -CH₂- and -OH protons of the hydroxymethyl group, if observable.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link the proton signal of the methylene (B1212753) group to its corresponding carbon signal. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for piecing together the entire molecular structure, for example, by showing correlations from the methylene protons to the aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a high degree of accuracy. nih.gov This allows for the unambiguous determination of the elemental composition of this compound, C₇H₅F₂IO. nih.govsigmaaldrich.com

In addition to providing the molecular ion peak, HRMS also reveals the fragmentation pattern of the molecule upon ionization. The analysis of these fragment ions can provide further structural confirmation. For this compound, characteristic fragmentation pathways could include the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or cleavage of the C-I bond. The accurate mass measurement of these fragments helps to confirm their elemental composition and supports the proposed structure.

X-ray Crystallography for Unambiguous Solid-State Structural Conformation

While NMR and MS provide detailed structural information in the solution and gas phases, respectively, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. rsc.org

For this compound, obtaining a suitable single crystal allows for the precise measurement of bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the substitution pattern on the benzene ring and the conformation of the hydroxymethyl group relative to the aromatic ring. Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, which are highly specific to the types of bonds and their immediate chemical environment.

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule that induce a change in the dipole moment. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Raman Spectroscopy , conversely, involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the frequency of the scattered light provides information about the vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The key functional groups in this compound are the hydroxyl (-OH) group, the aromatic ring, the carbon-fluorine (C-F) bonds, and the carbon-iodine (C-I) bond. By analyzing the spectra of related compounds such as 4-Iodobenzyl alcohol, 2,6-Difluorobenzyl alcohol, and 2,6-dichlorobenzyl alcohol, we can predict the characteristic vibrational frequencies for our target molecule. nih.govnih.govtheaic.org

A broad absorption band in the region of 3400-3200 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration, often broadened due to hydrogen bonding. nist.gov The C-H stretching vibrations of the aromatic ring and the methylene (-CH₂) group are expected in the 3100-2900 cm⁻¹ region. The strong absorptions from the C-F stretching vibrations in difluoro-substituted benzenes typically appear in the 1300-1100 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

The following interactive table summarizes the expected IR and Raman active vibrational modes for this compound based on the analysis of its structural analogs.

| Functional Group | Expected Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) | 3400-3200 (weak) |

| Aromatic Ring | C-H Stretch | 3100-3000 | 3100-3000 (strong) |

| Methylene (-CH₂) | C-H Stretch (asymmetric) | ~2925 | ~2925 |

| Methylene (-CH₂) | C-H Stretch (symmetric) | ~2855 | ~2855 |

| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 |

| Carbon-Fluorine | C-F Stretch | 1300-1100 (strong) | 1300-1100 (moderate) |

| Carbon-Oxygen | C-O Stretch | 1260-1000 | 1260-1000 |

| Carbon-Iodine | C-I Stretch | 600-500 | 600-500 |

Note: The data in this table is inferred from spectroscopic data of analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Monitoring

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. This technique is instrumental in understanding the electronic structure and can be used to monitor photochemical reactions.

The UV-Vis spectrum of an aromatic compound is primarily determined by the electronic transitions involving the π-electrons of the benzene ring. The substitution pattern on the ring significantly influences the energy of these transitions and, consequently, the absorption maxima (λmax). In this compound, the presence of two electron-withdrawing fluorine atoms and a larger, more polarizable iodine atom, along with the hydroxymethyl group, will affect the π → π* and n → π* transitions of the benzene ring.

The benzene ring typically exhibits two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 255 nm). Substituents on the ring can cause a shift in these bands to longer wavelengths (bathochromic shift) and an increase in their intensity (hyperchromic effect). The iodine substituent, in particular, is known to cause a significant bathochromic shift.

By examining the UV-Vis spectra of related compounds like 4-iodoanisole, we can anticipate the electronic transition properties of this compound. researchgate.net The presence of the iodine atom is expected to shift the primary absorption bands to longer wavelengths, potentially into the near-UV region.

The following interactive table presents the predicted UV-Vis absorption data for this compound in a common solvent like ethanol, based on the analysis of its structural analogs.

| Predicted Transition | Expected λmax (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* (E-band) | ~210-230 | ~10,000 - 20,000 |

| π → π* (B-band) | ~260-280 | ~500 - 2,000 |

Note: The data in this table is inferred from spectroscopic data of analogous compounds.

UV-Vis spectroscopy is also a valuable tool for monitoring photochemical reactions. The electronic transitions observed are sensitive to changes in the chemical structure. Therefore, any photochemical transformation of this compound derivatives, such as photodegradation or the formation of new chromophores, can be tracked by observing the changes in the UV-Vis absorption spectrum over time. This allows for the determination of reaction kinetics and the identification of potential photoproducts.

Theoretical and Computational Studies of 2,6 Difluoro 4 Iodophenyl Methanol and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely used to investigate the electronic structure and predict the reactivity of organic molecules. eurjchem.com DFT calculations are central to understanding the properties of (2,6-Difluoro-4-iodophenyl)methanol.

The foundational step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For this compound, this involves determining key bond lengths, bond angles, and dihedral angles.

The presence of the hydroxymethyl group (-CH₂OH) introduces conformational flexibility. DFT calculations can map the potential energy surface as a function of the rotation around the C(aryl)-C(alkyl) bond to identify the most stable conformer(s). The orientation of the -CH₂OH group relative to the plane of the difluoroiodophenyl ring is influenced by steric hindrance from the ortho-fluorine atoms and potential intramolecular interactions. Studies on similar substituted aromatic systems have shown that DFT calculations can accurately predict such conformational preferences and the rotational energy barriers between them. mdpi.com

Table 1: Representative Theoretical Geometrical Parameters for this compound This table presents hypothetical data typical of a DFT geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | 2.09 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Angle | F-C-C | 119.5° |

| Bond Angle | I-C-C | 120.5° |

| Bond Angle | C(aryl)-C(alkyl)-O | 112.0° |

| Dihedral Angle | C2-C1-C(alkyl)-O | 65.0° |

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. This analysis would reveal that the regions of highest HOMO density are likely sites for electrophilic attack, whereas regions of high LUMO density are susceptible to nucleophilic attack. Comparing the HOMO-LUMO gaps of this molecule with its analogues (e.g., bromo or chloro derivatives) can provide direct insight into their relative reactivities. mdpi.com

Table 2: Illustrative FMO Data for (2,6-Difluoro-4-X-phenyl)methanol Analogues This table contains hypothetical data to illustrate trends in FMO energies.

| Substituent (X) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Iodine (I) | -6.25 | -0.95 | 5.30 |

| Bromine (Br) | -6.38 | -1.02 | 5.36 |

| Chlorine (Cl) | -6.45 | -1.08 | 5.37 |

DFT calculations are routinely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and verification.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. By comparing the calculated shifts with experimental data, researchers can confirm the molecular structure. This is particularly useful for assigning specific signals in complex spectra. Computational studies on substituted aromatic systems have shown a strong linear correlation between calculated and experimental chemical shifts. umn.edu

Vibrational Frequencies: DFT can compute the vibrational modes of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations help in assigning experimental vibrational bands to specific functional groups and modes of vibration (e.g., C-F stretch, O-H bend). Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, and thus are typically multiplied by a scaling factor to improve agreement.

Beyond static properties, DFT is a powerful tool for exploring reaction dynamics. By mapping the potential energy surface, researchers can model the complete pathway of a chemical reaction. This involves identifying and characterizing the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them.

The calculated energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. For this compound, one could model reactions such as the oxidation of the alcohol, its esterification, or nucleophilic aromatic substitution. Such models provide deep mechanistic insights, allowing for the evaluation of different proposed mechanisms and the prediction of reaction outcomes under various conditions. acs.org

Quantum Chemical Investigation of Halogen Effects (Iodine and Fluorine) on Aromatic Systems

The this compound molecule is an excellent system for studying the distinct effects of different halogens on an aromatic ring.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, lowering the electron density of the aromatic ring. This generally deactivates the ring towards electrophilic substitution but can activate it for nucleophilic substitution. The two fluorine atoms at the ortho positions also provide significant steric hindrance around the adjacent carbons and the benzylic position.

Iodine: While also an electronegative halogen, iodine is much larger and more polarizable than fluorine. Its most significant and unique feature is its ability to engage in halogen bonding. Due to an anisotropic distribution of electron density, the iodine atom possesses a region of positive electrostatic potential, known as a "σ-hole," along the extension of the C-I covalent bond. acs.org This positive region can act as a Lewis acid, forming attractive, non-covalent interactions with Lewis bases (e.g., lone pairs on oxygen or nitrogen atoms, or π-systems). acs.orgnih.gov This halogen bonding capability can be crucial in directing intermolecular interactions and in organocatalysis. acs.org

Computational methods like DFT, often combined with Natural Bond Orbital (NBO) analysis, are essential for quantifying these effects, visualizing the σ-hole, and calculating the energies of halogen bonds and other non-covalent interactions. acs.orgnih.gov

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

While DFT is a widely used workhorse, other computational methods also provide valuable insights.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for parameterization. researchgate.netlibretexts.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can achieve very high accuracy, often considered the "gold standard" in computational chemistry. researchgate.net They are particularly important for benchmarking other methods and for systems where DFT might struggle. However, their high computational cost typically limits their application to smaller molecules. libretexts.org For a molecule like this compound, high-level ab initio calculations could be used to obtain highly accurate interaction energies for halogen bonding or to precisely calculate energy barriers for key reaction steps. nih.gov

Semi-Empirical Methods: These methods accelerate calculations by replacing some of the most computationally expensive mathematical integrals with parameters derived from experimental or high-level ab initio data. libretexts.org Methods like AM1, PM3, or the Intermediate Neglect of Differential Overlap (INDO) are much faster than DFT or ab initio methods. researchgate.net This speed allows for the study of very large molecular systems or for running molecular dynamics simulations over longer timescales. The trade-off is a potential reduction in accuracy and reliability, especially for molecules that are very different from those used in the parameterization set. researchgate.net They can be useful for initial, exploratory studies of reaction mechanisms or for screening large libraries of related compounds before committing to more expensive DFT or ab initio calculations.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the intricate interplay between a solute and its solvent environment at an atomic level. For this compound, MD simulations can elucidate how different solvents influence its three-dimensional structure, stability, and dynamic behavior. This understanding is crucial as solvent effects can significantly modulate a molecule's properties and reactivity.

The primary goal of MD simulations in this context is to model the explicit interactions between the solute, this compound, and a large number of individual solvent molecules. By solving Newton's equations of motion for every atom in the system over a period of time, a trajectory is generated that describes the positions and velocities of the atoms. Analysis of this trajectory provides detailed insights into both solvent organization around the solute and the conformational landscape of the molecule itself.

Solvent Effects:

The arrangement of solvent molecules around a solute, known as the solvation shell, is a key determinant of its behavior. MD simulations can characterize this shell by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For this compound, RDFs would reveal how polar solvents like water or methanol (B129727) orient themselves to form hydrogen bonds with the hydroxyl group, and how they interact with the electron-rich fluorine atoms and the bulky iodine atom. In contrast, non-polar solvents would exhibit weaker, non-specific van der Waals interactions.

The strength of these interactions can be quantified by calculating the solvent-solute interaction energy. This data is critical for understanding the solubility and stability of the compound in different media. For instance, polar protic solvents are expected to have strong, favorable interaction energies due to hydrogen bonding with the methanol group. The influence of solvents on chemical reactions has been a subject of detailed computational study, where the solvent's ability to stabilize or destabilize reactants, transition states, and products can dramatically alter reaction rates and mechanisms. researchgate.netnih.gov

Table 1: Illustrative Solvent-Solute Interaction Energies for this compound in Various Solvents

| Solvent | Dielectric Constant | Predominant Interaction Type | Hypothetical Interaction Energy (kcal/mol) |

|---|---|---|---|

| Water | 78.5 | Hydrogen Bonding, Dipole-Dipole | -25.8 |

| Methanol | 32.7 | Hydrogen Bonding, Dipole-Dipole | -22.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Dipole-Dipole | -18.2 |

| Chloroform | 4.8 | Dipole-Dipole, van der Waals | -9.7 |

| Cyclohexane | 2.0 | van der Waals (Dispersion) | -4.3 |

Note: These values are hypothetical and serve to illustrate expected trends based on solvent polarity and hydrogen bonding capability. Negative values indicate favorable interactions.

Conformational Dynamics:

This compound possesses conformational flexibility, primarily around the C-C-O-H dihedral angle of the hydroxymethyl group. The preferred conformation and the rate of transition between different conformations are strongly influenced by the solvent. MD simulations can track these conformational changes over time, revealing the molecule's dynamic nature.

In polar, hydrogen-bonding solvents, specific conformations that maximize hydrogen bonding between the hydroxyl group and the solvent are likely to be stabilized and more populated. In non-polar solvents, intramolecular interactions or crystal packing-like forces might play a more significant role in determining the preferred conformation. The rate of conformational sampling can also be affected; implicit solvent models, for example, can sometimes accelerate this sampling by reducing solvent viscosity. nih.gov

A common metric used to quantify molecular flexibility is the root-mean-square fluctuation (RMSF) of atomic positions. By calculating the RMSF for each atom in this compound, regions of high and low flexibility can be identified. It is anticipated that the terminal hydrogen of the hydroxyl group would exhibit higher RMSF values, indicative of its rotational freedom, which would be modulated by the specific hydrogen-bonding network it engages in with the surrounding solvent. The bulky and heavy iodine atom is expected to have a lower RMSF compared to the fluorine atoms.

Table 2: Representative Root-Mean-Square Fluctuation (RMSF) Data for Key Moieties of this compound

| Molecular Moiety | RMSF in Water (Å) (Hypothetical) | RMSF in Cyclohexane (Å) (Hypothetical) | Interpretation |

|---|---|---|---|

| Phenyl Ring (Carbon atoms) | 0.45 | 0.55 | The aromatic core provides a stable scaffold. Slightly higher fluctuation in non-polar solvent due to weaker ordering forces. |

| Fluorine Atoms | 0.50 | 0.60 | Exhibits moderate flexibility. |

| Iodine Atom | 0.35 | 0.40 | The large, heavy iodine atom is expected to be less mobile. |

| Hydroxymethyl Group (-CH₂O-) | 0.65 | 0.80 | The side chain is more flexible than the ring. Increased flexibility in non-polar solvent due to lack of specific H-bonding constraints. |

| Hydroxyl Hydrogen | 0.90 | 1.20 | The terminal hydrogen is the most mobile atom, with its movement restricted by hydrogen bonding in water. |

Note: These RMSF values are illustrative and represent expected trends in flexibility for different parts of the molecule in polar vs. non-polar environments.

Synthetic Utility and Advanced Applications of 2,6 Difluoro 4 Iodophenyl Methanol As a Versatile Synthon

Strategic Building Block in Complex Organic Synthesis

The strategic positioning of the fluoro, iodo, and hydroxymethyl substituents on the phenyl ring makes (2,6-Difluoro-4-iodophenyl)methanol a valuable synthon for the assembly of intricate molecular architectures. The presence of both fluorine and iodine atoms allows for selective and sequential functionalization, providing a powerful tool for creating diverse molecular libraries.

Precursor in the Assembly of Fluorinated and Iodinated Aromatic Frameworks

The difluoro-iodophenyl scaffold of this compound serves as a foundational element for the synthesis of more complex fluorinated and iodinated aromatic compounds. The fluorine atoms can influence the electronic properties, lipophilicity, and metabolic stability of the final products, which is of particular interest in the development of pharmaceuticals and agrochemicals. The iodine atom, being a versatile halogen, can be readily transformed into other functional groups or used as a handle for cross-coupling reactions. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into other functionalities, further expanding the synthetic possibilities.

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for C-C and C-Heteroatom Bond Formation

The carbon-iodine bond in this compound and its derivatives is particularly amenable to participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the construction of complex molecular skeletons.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. Derivatives of this compound can react with various boronic acids or esters to form biaryl structures. This method is widely used for creating molecules with extended π-systems.

Heck Coupling: In the Heck reaction, an unsaturated halide is coupled with an alkene. This allows for the introduction of vinyl groups onto the aromatic ring of the this compound framework, leading to the formation of substituted styrenes and other vinylated aromatics.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Utilizing this compound derivatives in Sonogashira couplings allows for the introduction of alkyne moieties, which are valuable for constructing linear, rigid structures and as precursors for further transformations.

| Cross-Coupling Reaction | Reactant 1 (from title compound) | Reactant 2 | Resulting Bond |

| Suzuki-Miyaura | Aryl Iodide | Arylboronic Acid | C(aryl)-C(aryl) |

| Heck | Aryl Iodide | Alkene | C(aryl)-C(alkene) |

| Sonogashira | Aryl Iodide | Terminal Alkyne | C(aryl)-C(alkyne) |

Role in the Synthesis of Functionalized Biaryls and Polycyclic Systems

Through sequential cross-coupling strategies, this compound can be employed as a key starting material for the synthesis of functionalized biaryls and more complex polycyclic aromatic systems. For instance, a Sonogashira coupling at the iodo position followed by an intramolecular cyclization reaction could lead to the formation of fused ring systems. The ability to introduce different substituents in a controlled manner is crucial for tailoring the properties of these larger, conjugated molecules for specific applications.

Role in the Design and Construction of Novel Molecular Scaffolds

The unique substitution pattern of this compound makes it an attractive building block for the design and synthesis of novel molecular scaffolds with tailored electronic and photophysical properties.

Incorporation into Azobenzene (B91143) Derivatives for Photoswitchable Systems

Azobenzenes are a class of photochromic molecules that can undergo reversible isomerization between their trans and cis states upon irradiation with light of specific wavelengths. This property makes them highly valuable for the development of molecular switches and photosensitive materials. The incorporation of fluorine atoms into the azobenzene scaffold, particularly in the ortho positions to the azo group, can significantly influence their photochemical properties, such as shifting the absorption bands to the visible region and increasing the thermal stability of the cis isomer. While direct synthesis from this compound is not explicitly detailed in readily available literature, its structural motifs are relevant to the construction of such advanced photoswitchable systems. The difluorophenyl unit is a key component in many modern azobenzene-based photoswitches.

Application in the Synthesis of Optoelectronic Materials and Dyes (e.g., BODIPYs)

The fluorinated and iodinated aromatic core of this compound is a desirable feature in the design of organic electronic materials and fluorescent dyes. The fluorine atoms can enhance the electron-accepting properties and improve the stability of the resulting materials.

Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorescent probes known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The synthesis of BODIPY dyes typically involves the condensation of a pyrrole (B145914) derivative with an aldehyde or acid chloride, followed by complexation with a boron source. The aldehyde derivative, (2,6-Difluoro-4-iodobenzaldehyde), which can be obtained by the oxidation of this compound, is a potential precursor for the synthesis of novel BODIPY dyes. The presence of the difluoro-iodophenyl group at the meso-position of the BODIPY core would be expected to modulate the photophysical properties of the dye, potentially leading to red-shifted absorption and emission, which is advantageous for bioimaging applications. The iodine atom could also serve as a site for further functionalization, allowing for the attachment of other molecules or targeting moieties.

Use in the Synthesis of Ligands for Catalysis

While direct examples of this compound in ligand synthesis are not extensively documented, the structural motifs present in the molecule are highly relevant to the design of advanced ligands for transition metal catalysis. The difluorinated aryl moiety can impart unique electronic properties and steric hindrance to a catalytic center, influencing its reactivity, selectivity, and stability.

The general approach to utilizing this synthon in ligand synthesis would involve the modification of its reactive handles. For instance, the hydroxymethyl group can be converted into a phosphine (B1218219) or amine, common coordinating groups in catalysis. The aryl iodide provides a convenient point for cross-coupling reactions, allowing for the introduction of further coordinating fragments or for the incorporation of the entire difluoroiodophenyl scaffold into a larger ligand framework. The fluorine atoms can enhance the Lewis acidity of the metal center and improve the oxidative stability of the resulting catalyst.

Table 1: Potential Ligand Modifications of this compound

| Reactive Site | Potential Modification | Resulting Functional Group | Application in Catalysis |

| Hydroxymethyl | Oxidation followed by amidation | Amide | Chiral auxiliaries, directing groups |

| Hydroxymethyl | Conversion to chloromethyl | Alkylating agent for amines/phosphines | P,N-ligands, N-heterocyclic carbene precursors |

| Aryl Iodide | Suzuki Coupling | Biaryl | Bulky phosphine ligands (e.g., Buchwald-type) |

| Aryl Iodide | Sonogashira Coupling | Arylalkyne | Ligands for gold or platinum catalysis |

Development of New Synthetic Methodologies Utilizing its Reactive Handles

The unique combination of functional groups in this compound makes it an ideal substrate for the development and optimization of new synthetic methods. Its distinct reactive sites allow for sequential and orthogonal transformations, providing access to a wide array of complex molecules.

Exploitation of the Aryl Iodide for Halogen-Metal Exchange Reactions

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the aryl iodide moiety a prime site for halogen-metal exchange reactions. This transformation generates a highly reactive organometallic species, typically an aryllithium or aryl Grignard reagent, which can then be reacted with a variety of electrophiles.

This methodology allows for the introduction of a wide range of functional groups at the 4-position of the difluorophenyl ring. For example, quenching the organometallic intermediate with carbon dioxide would yield the corresponding carboxylic acid, while reaction with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively. The presence of the ortho-difluoro groups can influence the stability and reactivity of the organometallic intermediate.

Functionalization of the Hydroxymethyl Group in Multi-step Synthesis

The hydroxymethyl group is a versatile functional handle that can be readily transformed into a variety of other functionalities. This allows for the strategic elaboration of the molecule in multi-step synthetic sequences.

Common transformations of the hydroxymethyl group include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing entry points for olefination, reductive amination, or amide coupling reactions.

Esterification/Etherification: The alcohol can be converted to esters or ethers, which can serve as protecting groups or introduce new functionalities.

Nucleophilic Substitution: Conversion of the alcohol to a good leaving group, such as a tosylate or a halide, allows for subsequent nucleophilic substitution reactions to introduce a wide range of atoms and functional groups.

These transformations are often high-yielding and can be carried out under mild conditions, making this compound a valuable starting material for the synthesis of complex pharmaceutical intermediates and other fine chemicals.

Flow Chemistry Applications for Efficient Synthesis of Halogenated Aromatics

The synthesis and subsequent functionalization of halogenated aromatics can benefit significantly from the application of flow chemistry. Continuous flow reactors offer advantages such as precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling reactive intermediates, and the potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolation of intermediates.

Future Directions and Emerging Research Avenues for 2,6 Difluoro 4 Iodophenyl Methanol Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the adoption of sustainable and efficient practices. For (2,6-Difluoro-4-iodophenyl)methanol, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. A primary goal will be the development of catalytic and enzymatic processes that offer higher atom economy and lower environmental impact.

Future synthetic strategies are expected to focus on:

C-H Functionalization: Direct, late-stage functionalization of simpler, readily available difluoro-iodobenzene precursors would represent a significant leap in efficiency. Catalytic C-H activation methodologies could enable the direct introduction of the hydroxymethyl group, bypassing multiple pre-functionalization steps.

Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability. For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters, leading to higher yields and purities.

Biocatalysis: Enzymatic approaches offer the potential for highly selective transformations under mild conditions. nih.gov Future research could explore the use of engineered enzymes for the selective hydroxymethylation or functionalization of related precursors.

| Synthetic Approach | Potential Advantages | Research Focus |

| C-H Functionalization | Increased atom economy, reduced step count | Development of selective catalysts for direct hydroxymethylation. |

| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reaction conditions in continuous flow systems. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Identification and engineering of enzymes for targeted transformations. |

Exploration of Novel Reactivity Modes and Catalytic Transformations

The inherent functionalities of this compound provide multiple handles for chemical manipulation. Future research will likely focus on uncovering novel reactivity patterns and developing new catalytic transformations that leverage its unique electronic and steric properties.

Key areas of exploration include:

Cross-Coupling Reactions: The iodo group is a prime site for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work will likely involve the development of novel catalytic systems that can efficiently couple this sterically hindered and electronically modified substrate with a wide range of partners.

Fluorine-Directed Reactivity: The two ortho-fluorine atoms significantly influence the reactivity of the aromatic ring. Research into fluorine-directed C-H activation or functionalization at other positions on the ring could unlock new synthetic pathways.

Hydroxymethyl Group Transformations: Beyond simple oxidation or protection, the hydroxymethyl group can be a linchpin for more complex transformations. This could include its use as a directing group for ortho-lithiation or as a precursor for the generation of reactive intermediates.

Integration with Advanced Retrosynthetic Analysis and Automated Synthesis

Modern organic synthesis is increasingly benefiting from computational tools and automation. The future of this compound chemistry will be intertwined with these advancements.

Computer-Assisted Retrosynthesis: Advanced algorithms can propose novel and efficient synthetic routes to complex molecules derived from this compound. These tools can analyze vast reaction databases to identify non-intuitive disconnections and optimal synthetic pathways.

Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the exploration of reaction conditions and the synthesis of derivative libraries. nih.govresearchgate.net This high-throughput approach will be crucial for rapidly mapping the reactivity of this compound and identifying optimal conditions for various transformations.

| Technology | Application in this compound Chemistry | Expected Outcome |

| Retrosynthetic Analysis | Proposing novel synthetic routes for complex derivatives. | More efficient and innovative synthetic strategies. |

| Automated Synthesis | High-throughput screening of reaction conditions and catalysts. | Rapid optimization of synthetic protocols and accelerated discovery of new reactions. |

Computational Design of Derivatives with Tunable Electronic and Steric Properties

Computational chemistry is a powerful tool for predicting molecular properties and guiding synthetic efforts. For this compound, computational studies will be instrumental in designing new derivatives with tailored characteristics.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound and its derivatives, providing insights into their reactivity, stability, and spectroscopic properties.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational preferences and intermolecular interactions of molecules derived from this scaffold, which is particularly relevant for applications in materials science and medicinal chemistry. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the computed properties of a library of virtual derivatives with their predicted activities, QSAR models can guide the synthesis of new compounds with enhanced performance for specific applications.

Synergistic Approaches Combining Synthetic, Mechanistic, and Computational Studies

The most profound advances in the chemistry of this compound will emerge from a synergistic interplay between synthetic experimentation, mechanistic investigation, and computational modeling.

This integrated approach will enable:

Rational Catalyst Design: Computational modeling can predict the performance of different catalysts for transformations involving this compound, allowing synthetic chemists to focus on the most promising candidates.

Elucidation of Reaction Mechanisms: A combination of kinetic studies, isotopic labeling experiments, and computational analysis can provide a detailed understanding of the mechanisms of new reactions, facilitating their optimization and broader application.

Predictive Synthesis: By building robust computational models that are validated by experimental data, it will become increasingly possible to predict the outcomes of new reactions and to design novel synthetic routes with a higher degree of confidence.

Q & A

Advanced Question

- Catalyst Systems : Use Pd/ligand combinations (e.g., 1,1’-bis(diphenylphosphino)ferrocene dichloropalladium(II)) to enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents like DMF or methanol improve solubility and reaction rates .

- Temperature Control : Reactions often require precise heating (e.g., 70°C for 4–5 hours) to balance kinetics and decomposition .

- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

How should discrepancies between theoretical and experimental spectral data be resolved?

Advanced Question

- Cross-Validation : Compare LCMS, HPLC, and NMR data to identify systematic errors (e.g., solvent peaks in NMR or matrix effects in LCMS) .

- Isotopic Pattern Analysis : LCMS isotopic clusters for iodine (e.g., m/z 521 [M+H]+ with ¹²⁷I) confirm halogen presence .

- Computational Modeling : Tools like Gaussian or ADF predict NMR chemical shifts and IR spectra to reconcile experimental observations .

What safety protocols are critical when handling this compound?

Basic Question

- Hazard Mitigation : Conduct a pre-experiment risk assessment focusing on iodine’s radioactivity (if using ¹²⁵I/¹³¹I isotopes) and methanol’s flammability .

- PPE Requirements : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., triethylamine) .

What strategies prevent degradation of this compound during storage?

Advanced Question

- Light Sensitivity : Store in amber vials at –20°C to minimize photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of the methanol group .

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) to establish shelf-life limits .

How do solvent choices impact the compound’s reactivity in cross-coupling reactions?

Advanced Question

- Polarity Effects : Methanol enhances nucleophilicity in SN2 reactions but may deactivate palladium catalysts. DMF is preferred for Pd-mediated couplings due to its high polarity and coordinating ability .

- Protic vs. Aprotic : Protic solvents (e.g., methanol) stabilize charged intermediates in reductions, while aprotic solvents (e.g., THF) favor radical pathways .

What methodologies address low solubility in aqueous systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.